molecular formula C9H5BrClNO2S B2963444 3-Bromoquinoline-7-sulfonyl chloride CAS No. 1956331-36-4

3-Bromoquinoline-7-sulfonyl chloride

Cat. No.: B2963444
CAS No.: 1956331-36-4
M. Wt: 306.56
InChI Key: BPYUHQBHDQWAHN-UHFFFAOYSA-N
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Description

3-Bromoquinoline-7-sulfonyl chloride is a chemical compound with the molecular formula C9H5BrClNO2S and a molecular weight of 306.57 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-Bromoquinoline-7-sulfonyl chloride typically involves the sulfonylation of 3-bromoquinoline. One common method includes the reaction of 3-bromoquinoline with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group at the 7-position of the quinoline ring . The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

3-Bromoquinoline-7-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Bromoquinoline-7-sulfonyl chloride depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis in certain pathogens . The sulfonyl chloride group can also react with nucleophilic sites in proteins, leading to the modification of protein function.

Comparison with Similar Compounds

3-Bromoquinoline-7-sulfonyl chloride can be compared with other quinoline derivatives, such as:

    Quinoline-8-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group at the 8-position.

    3-Chloroquinoline-7-sulfonyl chloride: Similar but with a chlorine atom instead of a bromine atom at the 3-position.

    Quinoline-7-sulfonyl chloride: Lacks the bromine atom at the 3-position.

The uniqueness of this compound lies in the presence of both the bromine atom and the sulfonyl chloride group, which allows for diverse chemical reactivity and the synthesis of a wide range of derivatives .

Properties

IUPAC Name

3-bromoquinoline-7-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO2S/c10-7-3-6-1-2-8(15(11,13)14)4-9(6)12-5-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYUHQBHDQWAHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)Br)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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